3-Diazo-4-methyl-5-phenylpyrazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62072-08-6 |
|---|---|
Molecular Formula |
C10H8N4 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
3-diazo-4-methyl-5-phenylpyrazole |
InChI |
InChI=1S/C10H8N4/c1-7-9(13-14-10(7)12-11)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
KHWGVZJULHXRSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC1=[N+]=[N-])C2=CC=CC=C2 |
Origin of Product |
United States |
Reactivity Profiles and Transformation Pathways of 3 Diazo 4 Methyl 5 Phenylpyrazole
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar character of the diazo group in 3-diazo-4-methyl-5-phenylpyrazole is central to its reactivity. This functionality allows the molecule to undergo [3+2] cycloaddition reactions with various π-systems, a versatile method for the synthesis of five-membered heterocyclic rings.
Cycloadditions with Electron-Rich Dipolarophiles
The reactions of this compound with electron-rich dipolarophiles, such as ynamines, enamines, and vinyl ethers, are of significant interest due to the potential for complex and sometimes unexpected reaction pathways.
The interaction of diazo compounds with electron-rich alkenes like enamines can proceed via stepwise mechanisms. This is in contrast to the often-concerted nature of classic 1,3-dipolar cycloadditions. For instance, the reaction between a diazoacetate and an enamine can initiate through an electrophilic attack of the diazo compound on the enamine, forming a zwitterionic intermediate. This intermediate can then undergo various transformations, including proton shifts and cyclization, to yield the final pyrazoline or pyrazole (B372694) products. The specific pathway and the resulting product distribution can be highly dependent on the reaction conditions and the specific structure of the reactants.
While direct experimental data for this compound is not extensively detailed in readily available literature, the general reactivity patterns of similar diazo compounds provide a framework for understanding these transformations. The reaction with ynamines would be expected to yield pyrazole derivatives directly after the initial cycloaddition and subsequent aromatization. Similarly, vinyl ethers would likely lead to the formation of pyrazoline adducts.
A particularly noteworthy aspect of the reactivity of certain diazo compounds is the formation of 1,7-cycloadducts. This outcome deviates from the typical [3+2] cycloaddition pathway and suggests the involvement of more complex mechanistic steps. The characterization of such adducts relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, to elucidate the novel ring structures formed.
The formation of 1,7-cycloadducts is often rationalized by a mechanism that begins with a standard 1,3-dipolar cycloaddition to form a labile intermediate. This intermediate can then undergo a pericyclic rearrangement, specifically an [8π]-sigmatropic shift. This type of sigmatropic rearrangement involves a cyclic transition state with eight π-electrons, leading to a ring expansion and the formation of a seven-membered ring fused to the pyrazole core. The feasibility of such a rearrangement is governed by orbital symmetry rules and the specific stereoelectronic properties of the intermediate. Computational studies are often employed to model the transition states and energies involved in these complex mechanistic pathways.
Cycloadditions with Electron-Deficient Dipolarophiles
In contrast to the reactions with electron-rich partners, the cycloadditions of this compound with electron-deficient dipolarophiles generally follow more predictable pathways, often driven by the inverse-electron-demand nature of the reaction.
The reaction of diazo compounds with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), is a well-established method for the synthesis of pyrazoles. The initial [3+2] cycloaddition typically leads to a 3H-pyrazole intermediate, which can then rearrange to a more stable 1H- or 4H-pyrazole. This rearrangement, often referred to as the van Alphen-Hüttel rearrangement, can involve the migration of a substituent. For example, studies on the reaction of diphenyldiazomethane with DMAD have shown that the initially formed 3H-pyrazole can undergo a regioselective 1,5-phenyl migration to yield a stable 4H-pyrazole.
Similarly, electron-deficient olefins, such as nitroalkenes and acrylates, are effective dipolarophiles for reactions with diazo compounds. These reactions typically proceed with high regioselectivity to afford pyrazoline derivatives. The subsequent fate of the pyrazoline, whether it remains as such or undergoes further transformations like oxidation to a pyrazole, depends on the specific substituents and reaction conditions.
Below is a table summarizing the expected products from the reaction of a generic diazo compound with various electron-deficient dipolarophiles, which can be extrapolated to the reactivity of this compound.
| Dipolarophile | Dipolarophile Type | Expected Product Type |
| Dimethyl acetylenedicarboxylate | Acetylenic | Pyrazole (often via rearrangement) |
| Methyl acrylate | Olefinic | Pyrazoline |
| Nitroalkene | Olefinic | Pyrazoline |
Formation of Pyrazolo[1,5-d]researchgate.netresearchgate.netresearchgate.nettriazin-7-ones via Rearrangement
The rearrangement of diazo pyrazole derivatives can lead to the formation of fused heterocyclic systems. One such transformation involves the conversion of a this compound precursor into a pyrazolo[1,5-d] researchgate.netresearchgate.netresearchgate.nettriazin-7-one. While specific studies detailing this exact rearrangement for this compound are not extensively documented in the provided results, the formation of pyrazolotriazine isomers through various synthetic routes is a well-established area of research. researchgate.netresearchgate.net
The general synthetic strategies towards pyrazolotriazine scaffolds often involve the cyclization of suitably substituted pyrazole precursors. researchgate.netresearchgate.net For instance, the reaction of 3-substituted pyrazole-5-diazonium salts with enamines has been shown to produce pyrazolo[5,1-c] researchgate.netresearchgate.netresearchgate.nettriazines. researchgate.net Although this represents a different isomer, it highlights the reactivity of diazonium functionalities on the pyrazole ring towards the formation of fused triazine systems.
C-Azo Coupling Reactions Involving Diazo Pyrazole Intermediates
C-Azo coupling is a significant reaction in organic chemistry, particularly for the synthesis of azo compounds, which are known for their vibrant colors and are used as dyes. wikipedia.orgrdd.edu.iq This reaction typically involves an electrophilic diazonium salt reacting with an electron-rich coupling partner, such as a phenol (B47542) or an aniline. wikipedia.orgorganic-chemistry.orgchemguide.co.uk
Comparative Reactivity of Diazoazoles and Corresponding Diazonium Salts in C-Azo Coupling
A comparative study on the reactivity of heterocyclic diazo compounds and their corresponding diazonium salts in C-azo coupling reactions has shown that diazonium salts are generally more reactive than the corresponding diazopyrazoles. researchgate.netresearchgate.net This difference in reactivity is consistent with their physicochemical properties. researchgate.net
The reactivity of diazoazoles in C-azo coupling has been correlated with the chemical shift of the azole ring proton in ¹H NMR spectra. researchgate.netresearchgate.net For instance, pyrazole- and imidazole-derived diazonium salts exhibit lower reactivity compared to thiadiazole- and 1,2,4-triazole-derived diazonium salts, but they are more reactive than pyrrole (B145914) and indole (B1671886) diazo compounds. researchgate.net
Table 1: Comparative Reactivity in C-Azo Coupling
| Compound Type | General Reactivity |
|---|---|
| Thiazole-derived diazonium salts | High |
| 1,2,4-Triazole-derived diazonium salts | High |
| Pyrazole-derived diazonium salts | Moderate |
| Imidazole-derived diazonium salts | Moderate |
| 3-Diazopyrazoles | Lower than corresponding diazonium salts |
| Pyrrole diazo compounds | Low |
This table is generated based on the general reactivity trends discussed in the literature. researchgate.netresearchgate.net
Mechanistic Aspects and Influencing Factors in C-Azo Coupling Efficiency
The mechanism of C-azo coupling is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. wikipedia.orgresearchgate.netyoutube.com The reaction rate and efficiency are influenced by several factors, including the nature of the diazo component, the coupling partner, and the reaction conditions such as pH. organic-chemistry.orgresearchgate.net
The reaction typically occurs at the para position of the activated aromatic ring of the coupling agent. wikipedia.org If the para position is blocked, the coupling may occur at the ortho position, though usually at a slower rate. wikipedia.org The pH of the medium is critical; the reaction is generally favored in mildly acidic or neutral conditions. organic-chemistry.org
In the case of diazoazoles, the formation of the azo compound can be preceded by the formation of a carbene-like intermediate, depending on the specific reactants and conditions. researchgate.net The efficiency of the coupling is also dependent on the electronic properties of the substituents on both the diazo compound and the coupling partner. researchgate.net
Intramolecular and Intermolecular Cyclization Reactions
Formation of Pyrazolo[5,1-c]researchgate.netresearchgate.netresearchgate.nettriazines from Diazo Pyrazole Precursors
The synthesis of pyrazolo[5,1-c] researchgate.netresearchgate.netresearchgate.nettriazines from diazo pyrazole precursors is a well-established method for constructing this fused heterocyclic system. researchgate.netresearchgate.netnih.gov These compounds are of interest due to their potential biological activities and applications as dyes and pigments. researchgate.net
One common synthetic route involves the reaction of 3-substituted pyrazole-5-diazonium salts with active methylene (B1212753) compounds or enamines. researchgate.net For example, the reaction of 3-substituted pyrazole-5-diazonium salts with β-azolyl enamines has been shown to regioselectively yield 3-azolylpyrazolo[5,1-c] researchgate.netresearchgate.netresearchgate.nettriazines in good yields. researchgate.net
The proposed mechanism for this transformation involves the initial coupling of the diazonium salt at the C-2 position of the enamine's activated double bond. researchgate.net This is followed by an intramolecular cyclization with the elimination of a secondary amine to form the fused triazine ring. researchgate.net
Table 2: Examples of Pyrazolo[5,1-c] researchgate.netresearchgate.netresearchgate.nettriazine Formation
| Pyrazole Precursor | Reactant | Product | Reference |
|---|---|---|---|
| 3-Aryl-1H-pyrazole-5-diazonium salts | β-Azolyl enamines | 3-Azolylpyrazolo[5,1-c] researchgate.netresearchgate.netresearchgate.nettriazines | researchgate.net |
This table provides examples of reactions leading to the formation of the pyrazolo[5,1-c] researchgate.netresearchgate.netresearchgate.nettriazine core from diazo pyrazole derivatives. researchgate.netresearchgate.net
The versatility of this approach allows for the synthesis of a wide range of substituted pyrazolo[5,1-c] researchgate.netresearchgate.netresearchgate.nettriazines by varying the substituents on both the pyrazole precursor and the coupling partner. researchgate.netresearchgate.netnih.gov
Impact of Pyrazole Ring Substituents on Cyclization Reactivity
The nature and position of substituents on the pyrazole ring can significantly influence the course and rate of cyclization reactions. While specific studies on the impact of the 4-methyl and 5-phenyl groups of this compound on its cyclization are scarce, general principles of substituent effects in related systems offer valuable insights.
In the thermal denitrogenation of 2,3-diazabicyclo[2.2.1]hept-2-ene derivatives, a process related to the reactivity of diazo compounds, substituents have a dramatic effect on the reaction mechanism. nih.gov Electron-withdrawing substituents favor a stepwise nitrogen elimination, whereas electron-donating groups promote a concerted mechanism. nih.gov This suggests that the electron-donating methyl group and the electron-withdrawing/resonating phenyl group in this compound would exert competing electronic effects, influencing the transition state and mechanism of any potential cyclization or rearrangement.
Furthermore, in the context of metal-catalyzed reactions, substituents on the pyrazole ring play a crucial role. For instance, in the copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones to form indazoles, arylhydrazones with electron-donating groups at the 4-position react inefficiently, while those with halogen substituents are converted in moderate yields. nih.gov This underscores the sensitivity of such cyclization reactions to the electronic nature of the substituents.
The steric bulk of substituents can also be a determining factor. The synthesis of pyrazoles from the reaction of β-aminoenones with hydrazines shows high regioselectivity when the least bulky substituent is at the β-position of the enone. This indicates that the steric hindrance posed by the methyl and phenyl groups on the pyrazole ring of the target compound could direct the regiochemical outcome of its cyclization reactions.
Transition Metal-Catalyzed Transformations
The diazo group in this compound serves as a versatile handle for a variety of transition metal-catalyzed transformations, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Heck-Matsuda Reactions with Pyrazolyl Diazonium Salts
While the direct use of this compound in Heck-Matsuda reactions is not explicitly detailed, the closely related pyrazolyl diazonium salts have been shown to be effective reagents in this palladium-catalyzed arylation of olefins. This reaction offers a powerful method for the synthesis of highly substituted cyclopentenols and cyclopentenamines with high diastereoselectivity. acs.org The reaction proceeds under mild conditions and demonstrates the utility of pyrazole-derived diazonium salts as alternatives to aryl halides.
The general mechanism of the Heck-Matsuda reaction involves the oxidative addition of the diazonium salt to a palladium(0) catalyst, followed by migratory insertion of the olefin into the palladium-aryl bond, and subsequent β-hydride elimination to afford the arylated olefin and regenerate the catalyst. The reaction can be performed with or without a base and is often faster than traditional Heck protocols.
Other Metal-Mediated Transformations of Diazo Pyrazoles
Beyond palladium catalysis, other transition metals, notably copper and rhodium, are effective in mediating the transformations of diazo pyrazoles.
Copper-Catalyzed Reactions: Copper catalysts are widely used to generate copper-carbene intermediates from diazo compounds, which can then undergo a variety of transformations. mdpi.com For instance, copper salts have been used to catalyze the coupling reaction between arylboronic acids and 3(5)-nitro-1H-pyrazole to furnish N-aryl-C-nitroazoles. researchgate.net Copper(II) complexes with pyrazole-based ligands have also demonstrated catalytic activity in oxidation reactions. bohrium.commdpi.com In the context of this compound, copper catalysis could facilitate intramolecular cyclization reactions or intermolecular reactions with other substrates through the formation of a reactive pyrazolyl-copper carbene intermediate. For example, 3-methyl-1-phenyl-1H-pyrazol-5-amine has been shown to undergo copper-promoted dimerization to form pyrazole-fused pyridazines and pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.com
Rhodium-Catalyzed Reactions: Rhodium catalysts are also highly effective in promoting reactions of diazo compounds. nih.govresearchgate.net Rhodium-catalyzed C-H functionalization of pyrazoles with alkenes has been studied, providing insights into the mechanism of such transformations. researchgate.net These reactions often proceed via cyclometalation followed by carbene insertion. Rhodium(II) catalysts can also mediate cascade reactions of triazoles with organoselenium compounds, demonstrating the diverse reactivity achievable with these systems. rsc.org For this compound, rhodium catalysis could enable intramolecular C-H insertion reactions, leading to the formation of fused ring systems, or participate in intermolecular cycloaddition reactions.
Below is a table summarizing some metal-mediated transformations of pyrazole derivatives.
| Catalyst | Pyrazole Substrate | Reaction Type | Product |
| Palladium(0) | Pyrazolyl Diazonium Salt | Heck-Matsuda Reaction | Arylated Olefins |
| Copper(II) | 3(5)-Nitro-1H-pyrazole / Arylboronic Acid | N-Arylation | N-Aryl-C-nitroazoles researchgate.net |
| Copper(II) | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Dimerization/Coupling | Pyrazole-fused Pyridazines/Pyrazines mdpi.com |
| Rhodium(II) | Pyrazole / Alkene | C-H Functionalization | Alkenylated Pyrazoles researchgate.net |
| Rhodium(II) | Triazole / Organoselenium Compound | Cascade Rearrangement/Cyclization | Dihydropyrroles rsc.org |
Chemical and Photochemical Reactivity Beyond Cycloadditions
In addition to cycloaddition and metal-catalyzed reactions, this compound is expected to exhibit distinct reactivity under photochemical conditions, leading to a different array of products.
Photochemical Behavior and Product Distribution
Photolysis of 3-diazo-2,4,5-triphenylpyrrole in a non-participating solvent like benzene (B151609) results in the formation of 2,3,4,5-tetraphenylpyrrole. rsc.org This product likely arises from an intermolecular reaction of the generated carbene with the solvent. In contrast, photolysis in a protic solvent such as methanol (B129727) yields 2,3,5-triphenylpyrrole, suggesting that the carbene is trapped by the solvent. rsc.org
Based on these findings, the photochemical decomposition of this compound is expected to generate a 4-methyl-5-phenyl-1H-pyrazol-3-yl)carbene intermediate. The fate of this carbene would then depend on the reaction conditions. In an inert solvent, intermolecular reactions or intramolecular rearrangements could occur. In the presence of a trapping agent, such as an alcohol or an alkene, the carbene could undergo insertion or addition reactions.
The usual synthesis of nitrile imines, which are versatile intermediates in heterocyclic synthesis, involves the thermolysis or photolysis of tetrazoles or the oxidation of aldehyde hydrazones. nih.gov This suggests that under certain photochemical conditions, this compound could potentially rearrange to form a nitrile imine, which could then undergo further reactions.
The following table summarizes the expected products from the photolysis of a related diazo compound, which can serve as a model for the potential reactivity of this compound.
| Diazo Compound | Solvent | Product(s) |
| 3-Diazo-2,4,5-triphenylpyrrole | Benzene | 2,3,4,5-Tetraphenylpyrrole rsc.org |
| 3-Diazo-2,4,5-triphenylpyrrole | Methanol | 2,3,5-Triphenylpyrrole rsc.org |
Alkaline Hydrolysis Pathways
Under alkaline conditions, the diazonium ion is susceptible to attack by a hydroxide (B78521) ion (OH⁻). This nucleophilic attack on the terminal nitrogen atom leads to the formation of a transient and often unstable intermediate known as a diazoic acid. In the presence of excess base, the diazoic acid is deprotonated to form a more stable diazoate anion.
Nucleophilic Attack: The hydroxide ion acts as a nucleophile, attacking the electrophilic terminal nitrogen of the diazonium group.
Formation of Diazoic Acid: This initial attack results in the formation of an N-nitrosoamine derivative, which is in equilibrium with its tautomer, the diazoic acid.
Formation of Diazoate: In the alkaline medium, the diazoic acid is deprotonated to yield a diazoate salt. These salts can exist as syn and anti isomers, with the anti isomer being generally more stable.
The ultimate fate of the diazoate depends on the reaction conditions. Upon acidification, the diazoic acid can be regenerated, which may then decompose to yield a phenol and nitrogen gas. Alternatively, the diazoate may undergo other reactions, but the primary pathway in simple alkaline hydrolysis leads toward the formation of the corresponding phenol. For this compound, this would theoretically lead to the formation of 4-methyl-5-phenyl-1H-pyrazol-3-ol.
Table 1: Key Intermediates in Alkaline Hydrolysis
| Intermediate | General Structure | Role in Pathway |
| Diazoic Acid | Ar-N=N-OH | A transient species formed from the initial nucleophilic attack of hydroxide. |
| Diazoate Anion | Ar-N=N-O⁻ | The more stable, deprotonated form of diazoic acid present in alkaline solutions. |
It is important to note that the pH of the reaction medium is a critical factor influencing the rate and outcome of the reaction. numberanalytics.com The presence of the pyrazole ring, with its own acidic and basic properties, may also influence the specific pH at which these transformations occur.
Hydro-dediazoniation and Other Side Reactions
Hydro-dediazoniation is a common reaction pathway for diazonium salts, resulting in the replacement of the diazonium group with a hydrogen atom. This reaction is particularly prevalent under reductive conditions or as a side reaction during other transformations.
The reductive removal of a diazonium group can be achieved using various reducing agents. libretexts.org A common laboratory method involves the use of hypophosphorous acid (H₃PO₂). libretexts.org This reaction is thought to proceed via a radical mechanism. libretexts.org In the context of this compound, hydro-dediazoniation would lead to the formation of 4-methyl-5-phenylpyrazole.
Beyond deliberate hydro-dediazoniation, other side reactions can occur, particularly if the reaction conditions are not carefully controlled.
Azo Coupling: In weakly acidic to neutral or slightly alkaline conditions, diazonium salts can act as electrophiles and attack activated aromatic rings to form highly colored azo compounds. numberanalytics.commasterorganicchemistry.com If other aromatic species are present in the reaction mixture, this can be a significant side reaction.
Formation of Phenols: As mentioned in the context of hydrolysis, the formation of phenols can be a competing reaction, especially if the reaction mixture is heated in the presence of water. wikipedia.org
Radical Reactions: The decomposition of diazonium salts can sometimes generate aryl radicals. These highly reactive intermediates can then participate in a variety of non-specific side reactions, leading to a mixture of products.
The stability of diazonium salts is highly dependent on the counter-ion and the temperature. wikipedia.org To minimize side reactions, diazotization and subsequent reactions are typically carried out at low temperatures (0-5 °C).
Table 2: Potential Products of Side Reactions
| Reaction Type | Product from this compound | General Conditions |
| Hydro-dediazoniation | 4-Methyl-5-phenylpyrazole | Reductive conditions (e.g., H₃PO₂) |
| Hydrolysis | 4-Methyl-5-phenyl-1H-pyrazol-3-ol | Aqueous, often with heating |
| Azo Coupling | Azo-coupled pyrazole derivatives | Presence of activated aromatic compounds |
The specific distribution of products will be highly dependent on the precise reaction conditions, including temperature, pH, solvent, and the presence of any catalytic or reducing agents.
Mechanistic Investigations and Computational Chemistry Studies
Elucidation of Reaction Mechanisms Utilizing Spectroscopic and Kinetic Data
A thorough investigation into the reaction mechanisms of 3-Diazo-4-methyl-5-phenylpyrazole would necessitate detailed spectroscopic and kinetic studies. Techniques such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy would be invaluable in identifying and characterizing transient intermediates and products formed during its reactions. Kinetic analysis, by monitoring the rate of disappearance of the diazo compound or the formation of products under various conditions (e.g., temperature, concentration, catalyst), would provide crucial data to formulate and validate proposed mechanistic pathways.
For instance, in hypothetical cycloaddition reactions, spectroscopic monitoring could reveal the formation of initial adducts or the rate-determining step of the reaction. However, no such specific studies have been published for this compound.
Quantum Chemical Calculations for Reaction Pathway Analysis
Computational chemistry, particularly quantum chemical calculations, provides a powerful tool to investigate reaction pathways where experimental data is scarce.
Density Functional Theory (DFT) Studies on Reaction Intermediates and Transition States
Density Functional Theory (DFT) is a widely used computational method to explore the electronic structure and energetics of molecules. For this compound, DFT calculations would be instrumental in:
Optimizing the ground state geometry: Determining the most stable three-dimensional structure of the molecule.
Identifying and characterizing reaction intermediates: For example, in a carbene-generating reaction from the diazo compound, DFT could model the structure and stability of the resulting pyrazolylcarbene.
Locating and calculating the energies of transition states: This would allow for the determination of activation barriers for various potential reaction pathways, providing insight into the feasibility and kinetics of different transformations.
While DFT studies have been performed on numerous pyrazole (B372694) derivatives to understand their tautomerism, electronic properties, and reactivity, no specific DFT investigations on the reaction intermediates and transition states of this compound have been reported. researchgate.netnih.gov
Computational Prediction of Regioselectivity and Relative Product Stabilities
A key aspect of the reactivity of a molecule like this compound, which possesses multiple reactive sites, is predicting the regioselectivity of its reactions. For example, in a [3+2] cycloaddition reaction with an unsymmetrical alkyne, the diazo compound could potentially form two different regioisomeric pyrazole products.
Advanced Computational Modeling of this compound Reactivity
Beyond standard DFT calculations, more advanced computational models could provide deeper insights into the reactivity of this compound. These could include:
Molecular Dynamics (MD) simulations: To study the conformational dynamics of the molecule and the role of solvent effects on its reactivity.
Ab initio methods: For higher accuracy calculations of electronic structure and reaction energetics, especially for smaller, model systems.
Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods: To study reactions in complex environments, such as in the presence of a catalyst or in a biological system.
The application of these advanced modeling techniques remains a future prospect for this particular compound, as no such research has been made publicly available.
Spectroscopic Characterization Techniques for Reaction Products and Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of pyrazole (B372694) derivatives, including intermediates and final products. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for precise structural assignments and the differentiation between isomers. nih.govnih.gov
¹H NMR Spectroscopy: The proton NMR spectrum of a pyrazole derivative reveals characteristic signals for the protons on the pyrazole ring and its substituents. For instance, in N-unsubstituted pyrazoles, the NH proton can exhibit tautomerism, leading to averaged signals or broad peaks, depending on the solvent and temperature. researchgate.net The chemical shifts of the pyrazole ring protons are influenced by the nature and position of the substituents. researchgate.netresearchgate.net For example, the presence of a methyl group at the 4-position and a phenyl group at the 5-position in the target compound would result in distinct signals corresponding to these groups.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are particularly sensitive to the substitution pattern. cdnsciencepub.comresearchgate.net This sensitivity is crucial for distinguishing between regioisomers that may form during synthesis. oxinst.com For instance, the carbon bearing the phenyl group (C5) and the carbon with the diazo group (C3) in 3-diazo-4-methyl-5-phenylpyrazole will have characteristic chemical shifts. The position of the tautomeric equilibrium in N-H pyrazoles can also be determined by analyzing the ¹³C chemical shifts of C3 and C5. cdnsciencepub.com
Isomer Differentiation: NMR is a powerful tool for differentiating between isomers, a common challenge in pyrazole synthesis. oxinst.com For example, if a reaction could potentially yield both this compound and its isomer, 5-diazo-4-methyl-3-phenylpyrazole, NMR would be the definitive method for identification. The distinct electronic environments of the methyl and phenyl groups in each isomer would lead to different chemical shifts in both ¹H and ¹³C NMR spectra. nih.gov Two-dimensional NMR techniques, such as HSQC and HMBC, can further aid in assigning the correct structure by showing correlations between protons and carbons. nih.gov
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Pyrazoles
| Compound | Solvent | ¹H NMR | ¹³C NMR |
| 3,5-dimethyl-1-(4-tert-butylphenyl)-1H-pyrazole | CDCl₃ | δ 7.42 (d, 2H), 7.32 (d, 2H), 5.91 (s, 1H), 2.34 (s, 3H), 2.20 (s, 3H), 1.34 (s, 9H) | δ 150.1, 148.4, 139.3, 137.3, 125.7, 124.5, 106.5, 34.8, 31.3, 13.5, 12.4 |
| 3-methyl-1,5-diphenyl-1H-pyrazole | CDCl₃ | δ 7.37-7.19 (m, 10H), 6.28 (s, 1H), 2.40 (s, 3H) | δ 148.7, 142.9, 139.7, 130.3, 128.2, 128.1, 127.9, 127.5, 126.4, 124.5, 107.5, 13.2 |
| 1-(4-chlorophenyl)-3,5-diethyl-1H-pyrazole | CDCl₃ | δ 7.41-7.31 (m, 4H), 6.01 (s, 1H), 2.69-2.57 (m, 4H), 1.33-1.19 (m, 6H) | δ 154.5, 145.4, 140.5, 128.9, 127.8, 125.9, 103.5, 21.5, 19.9, 14.3, 13.3 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique used to confirm the molecular weight of this compound and its reaction products, as well as to gain structural information through the analysis of their fragmentation patterns. nih.govconicet.gov.ar
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the compound. This is a critical step in confirming the identity of a newly synthesized molecule. For this compound, the molecular ion peak would correspond to its calculated molecular weight.
Fragmentation Pattern Analysis: Electron impact (EI) ionization is a common technique in MS that causes the molecule to fragment in a predictable manner. The resulting fragmentation pattern is a "fingerprint" that can help to identify the compound. The fragmentation of pyrazole derivatives often involves cleavage of the N-N bond and loss of substituents. rsc.org The presence of the diazo group in this compound would likely lead to a characteristic loss of a neutral nitrogen molecule (N₂), a common fragmentation pathway for diazo compounds. The fragmentation of the pyrazole ring itself and its substituents provides further structural clues. researchgate.net The analysis of these fragmentation pathways can help to confirm the positions of the methyl and phenyl groups on the pyrazole ring. researchgate.net
Interactive Data Table: Common Fragmentation Patterns in Pyrazole Derivatives
| Compound Type | Key Fragmentation Pathways |
| Aliphatic Amines | Alpha-cleavage is a dominant fragmentation. libretexts.org |
| Carboxylic Acids | Prominent peaks from the loss of OH (M-17) and COOH (M-45). libretexts.org |
| Pyrazolines | Often show a molecular ion peak as the base peak and undergo characteristic ring fragmentation. researchgate.net |
| Substituted Pyrazoles | Fragmentation is influenced by the nature and position of substituents, often involving cleavage of the N-N bond. rsc.orgresearchgate.net |
Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule and characterizing the nature of its chemical bonds. nih.govconicet.gov.ar
Functional Group Identification: The IR spectrum of this compound would be expected to show a strong and characteristic absorption band for the asymmetric stretching vibration of the diazo group (–N₂). This band typically appears in a relatively uncongested region of the spectrum, making it a clear indicator of the presence of this functional group. rsc.org The exact position of this band can be influenced by the electronic environment of the diazo group. researchgate.net Other important functional groups that can be identified include the C-H stretching vibrations of the methyl and phenyl groups, and the C=N and N-N stretching vibrations of the pyrazole ring. nih.govresearchgate.net
Bond Characterization: The position, intensity, and shape of the absorption bands in an IR spectrum can provide information about the strength and nature of the chemical bonds. For example, the stretching frequency of the diazo group can offer insights into the degree of double bond character in the C=N=N system. rsc.org In N-unsubstituted pyrazole intermediates, a broad absorption band corresponding to the N-H stretching vibration would be observed. researchgate.net The disappearance of this band upon diazotization would confirm the successful conversion to the diazo-pyrazole.
Interactive Data Table: Characteristic IR Absorption Frequencies for Relevant Functional Groups
| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |
| Diazo (–N₂) | ~2100 | Asymmetric stretch |
| N-H (in pyrazoles) | ~3100-3500 | Stretch |
| C-H (aromatic) | ~3000-3100 | Stretch |
| C-H (aliphatic) | ~2850-3000 | Stretch |
| C=N (in pyrazole ring) | ~1500-1600 | Stretch |
| N-N (in pyrazole ring) | ~1100-1200 | Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights of Conjugated Systems
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic structure of conjugated systems, such as this compound. nih.govnih.gov
Electronic Transitions: The presence of the conjugated system, which includes the phenyl ring, the pyrazole ring, and the diazo group, gives rise to characteristic absorption bands in the UV-Vis spectrum. These absorptions correspond to electronic transitions between different molecular orbitals, typically π → π* and n → π* transitions. ufg.br The position and intensity of these absorption bands are sensitive to the extent of conjugation and the nature of the substituents.
Insights into Conjugation: The λmax (wavelength of maximum absorbance) value can provide a qualitative measure of the extent of conjugation in the molecule. A more extended conjugated system generally results in a bathochromic (red) shift to longer wavelengths. academie-sciences.fr The UV-Vis spectrum of this compound would be expected to show absorptions characteristic of both the phenyl-pyrazole moiety and the diazo group. researchgate.netaip.org The interaction between these chromophores can lead to shifts in the absorption maxima compared to the individual components. Theoretical calculations can be used in conjunction with experimental UV-Vis data to better understand the nature of the electronic transitions. scispace.com
Interactive Data Table: Typical UV-Vis Absorption Maxima (λmax) for Related Chromophores
| Chromophore | Typical λmax Range (nm) | Transition Type |
| Azo Dyes | 300 - 600 | π → π |
| Diazo Compounds | 300 - 500 | n → π |
| Phenyl-substituted Pyrazoles | 250 - 350 | π → π* |
Synthetic Applications and Broader Impact in Organic Synthesis
Synthesis of Diverse Pyrazole-Fused Heterocyclic Systems
The intramolecular reactivity of derivatives of 3-diazo-4-methyl-5-phenylpyrazole presents a powerful strategy for the synthesis of pyrazole-fused heterocyclic systems. By introducing appropriate functional groups onto the pyrazole (B372694) core or the phenyl ring, subsequent intramolecular reactions of the diazo moiety can lead to the formation of new rings.
Access to Pyrazolo[5,1-c]nih.govworldscientific.comcore.ac.uktriazine Derivatives and Analogs
The construction of the pyrazolo[5,1-c] nih.govworldscientific.comcore.ac.uktriazine scaffold is of significant interest due to the diverse biological activities associated with this heterocyclic system. While direct examples employing this compound are not prominently documented, the general synthetic strategy often involves the cyclization of a pyrazole precursor bearing a reactive nitrogen-containing side chain. For example, heterocyclic diazonium salts, which are conceptually related to diazopyrazoles, have been shown to couple with active methylene (B1212753) compounds to form hydrazones that can be cyclized to pyrazolo[1,5-c]-as-triazines. researchgate.net This suggests a plausible, albeit underexplored, pathway where derivatives of this compound could be engineered to undergo similar intramolecular cyclizations to afford pyrazolotriazine systems.
Preparation of Other Annulated Pyrazole Scaffolds
The versatility of the diazo group extends to the synthesis of a variety of other annulated pyrazole scaffolds. Intramolecular cyclization of suitably substituted diazopyrazoles can lead to the formation of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyridazines, and other fused systems. worldscientific.comchemistryviews.org The specific outcome of these reactions is highly dependent on the nature of the tethered reactive group and the reaction conditions employed. For instance, an appropriately placed carbonyl or cyano group on a side chain attached to the pyrazole ring could undergo an intramolecular reaction with the diazo function to form a new six-membered ring.
Role as a Versatile Synthon for C-C and C-N Bond Formation in Complex Molecular Architectures
Beyond its use in constructing heterocyclic rings, this compound can be considered a valuable synthon for the formation of both carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The loss of dinitrogen from the diazo group can generate a highly reactive carbene intermediate. This pyrazolylcarbene can then participate in a variety of transformations.
For C-C bond formation, this carbene could undergo insertion into C-H bonds or participate in cyclopropanation reactions with alkenes. While the literature on these specific reactions for this compound is sparse, the general reactivity of carbenes is well-established. For C-N bond formation, the pyrazolylcarbene could react with nitriles or imines. Furthermore, the diazo compound itself can react as a nucleophile in certain contexts, allowing for the formation of new C-N bonds through coupling reactions.
Considerations for Sustainable Chemistry: Green and Flow Chemistry Methodologies in Diazo Pyrazole Transformations
The use of diazo compounds in organic synthesis is often associated with safety concerns due to their potential instability and explosive nature. nih.govresearchgate.net This has spurred the development of greener and safer methodologies for their handling and use. Flow chemistry, in particular, offers a significant advantage for reactions involving hazardous intermediates like diazo compounds. nih.govpharmablock.com
By generating and immediately consuming the diazo species in a continuous flow reactor, the accumulation of large quantities of the hazardous material is avoided, thereby enhancing the safety of the process. core.ac.ukpharmablock.com This "on-demand" generation is particularly suited for the synthesis and subsequent reactions of diazopyrazoles. While specific examples for this compound in flow systems are not widely reported, the general principles of flow chemistry are directly applicable. nih.gov
Furthermore, the principles of green chemistry encourage the use of less hazardous reagents and solvents, and the development of catalyst-free reactions. nih.govbohrium.com Research into the thermal, catalyst-free cycloaddition reactions of diazo compounds with alkynes represents a step in this direction, offering a more sustainable route to pyrazole synthesis. rsc.org The application of these green and flow methodologies to the chemistry of this compound holds promise for developing safer and more efficient synthetic processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
